PNU-100766-d8: A Technical Guide for Researchers
PNU-100766-d8: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Experimental Methodologies of a Deuterated Oxazolidinone Antibiotic
This technical guide provides a comprehensive overview of PNU-100766-d8, a deuterated analog of the oxazolidinone antibiotic Linezolid. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for the characterization and evaluation of this compound.
Core Chemical Identity
PNU-100766-d8 is the deuterated form of PNU-100766, which is commercially and clinically known as Linezolid. The "-d8" designation signifies the substitution of eight hydrogen atoms with deuterium atoms on the morpholine ring of the Linezolid molecule.[1] This isotopic labeling makes PNU-100766-d8 a valuable tool in various research applications, including as an internal standard for pharmacokinetic studies and in metabolic profiling.[2]
Chemical Structure:
The chemical name for PNU-100766-d8 is (S)-N-((3-(3-Fluoro-4-(morpholino-d8)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide.[1]
Figure 1: Chemical Structure of PNU-100766-d8, indicating the deuterated morpholine ring.
Physicochemical Properties
The physicochemical properties of PNU-100766-d8 are comparable to those of Linezolid, with a slight increase in molecular weight due to the presence of deuterium.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂D₈FN₃O₄ | [1][3] |
| Molecular Weight | 345.40 g/mol | [1][3] |
| CAS Number | 1032182-14-1 | [1][3] |
| Parent Compound (Linezolid) Melting Point | ~181 °C | |
| Parent Compound (Linezolid) Aqueous Solubility | 3.0 mg/mL |
Pharmacological Properties
PNU-100766-d8 shares the same mechanism of action as Linezolid, a potent inhibitor of bacterial protein synthesis.
| Property | Description | Reference |
| Therapeutic Class | Oxazolidinone Antibiotic | [2][4] |
| Mechanism of Action | Inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit. This binding prevents the formation of a functional 70S initiation complex, a crucial step in bacterial translation. | [5][6][7] |
| Spectrum of Activity | Primarily active against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). | [8] |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for PNU-100766-d8 is not publicly available, its synthesis would follow the established routes for Linezolid, utilizing a deuterated morpholine precursor. Several synthetic methodologies for Linezolid have been reported.[2][4][9][10]
Experimental Protocol: Melting Point Determination
This protocol outlines a general method for determining the melting point of a solid pharmaceutical compound using a capillary-based apparatus.[11][12][13][14][15]
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
PNU-100766-d8 (or analogous solid compound)
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample requires grinding)
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2.5-3.5 mm.[12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): For an unknown compound, perform a rapid heating run to determine an approximate melting range.
-
Precise Determination: For an accurate measurement, set the initial temperature to about 20°C below the expected melting point. Heat at a slow, controlled rate (e.g., 1-2 °C per minute).[13]
-
Observation: Observe the sample through the viewing lens. Record the temperature at which the first signs of melting are observed (onset) and the temperature at which the entire sample has turned into a clear liquid (completion). This range is the melting point.
-
Replicates: Perform at least two more careful determinations to ensure consistency.
Experimental Protocol: Aqueous Solubility Determination
This protocol describes a general shake-flask method for determining the thermodynamic aqueous solubility of a compound.[16][17][18]
Objective: To determine the equilibrium concentration of the compound in an aqueous solution at a specific temperature.
Materials:
-
PNU-100766-d8
-
High-purity water or appropriate aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial.
-
Solvent Addition: Add a known volume of the aqueous solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After incubation, allow the vial to stand to let undissolved solids settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered sample as necessary and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC.
-
Calculation: The determined concentration represents the aqueous solubility of the compound under the tested conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the MIC of an antimicrobial agent against a bacterial strain using the broth microdilution method.[19][20][21][22][23]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
PNU-100766-d8
-
Bacterial isolate for testing
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Multipipettor
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PNU-100766-d8 in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to twice the highest concentration to be tested.
-
Plate Preparation: Dispense 100 µL of broth into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the 2x concentrated antibiotic stock to the first column of wells. Using a multipipettor, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 5 µL of the prepared inoculum to each well (except for a sterility control well).
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Visualized Workflows and Pathways
Workflow for MIC Determination
References
- 1. alentris.org [alentris.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. vivanls.com [vivanls.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis method of linezolid intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 11. nano-lab.com.tr [nano-lab.com.tr]
- 12. thinksrs.com [thinksrs.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. westlab.com [westlab.com]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. food.dtu.dk [food.dtu.dk]
- 20. pubcompare.ai [pubcompare.ai]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe, and Latin American Countries in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EUCAST: MIC Determination [eucast.org]
